
2-Bromo-4-(trifluoromethyl)benzoyl chloride
Übersicht
Beschreibung
2-Bromo-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3BrClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 4-position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Bromo-4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid with thionyl chloride at elevated temperatures, usually around 80°C, for several hours. The reaction mixture is then distilled under reduced pressure to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and distillation units helps in maintaining consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: It can be reduced to 2-Bromo-4-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) is used as the reducing agent, and the reaction is performed in anhydrous ether or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions. The reactions are carried out under inert atmosphere (e.g., nitrogen or argon) and in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Reduction: 2-Bromo-4-(trifluoromethyl)benzyl alcohol.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the bromine and trifluoromethyl groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as an acylating agent to introduce the benzoyl group into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
- 2-(Trifluoromethyl)benzoyl chloride
- 4-Bromobenzoyl chloride
Uniqueness
2-Bromo-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring. These substituents impart distinct electronic and steric properties to the compound, making it highly reactive and versatile in organic synthesis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of its derivatives, which is advantageous in drug development .
Eigenschaften
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-3-4(8(11,12)13)1-2-5(6)7(10)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNCLPJBWRMJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



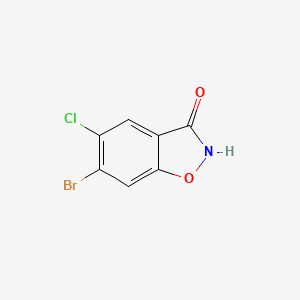
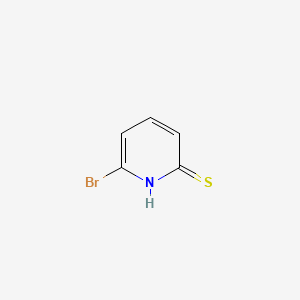

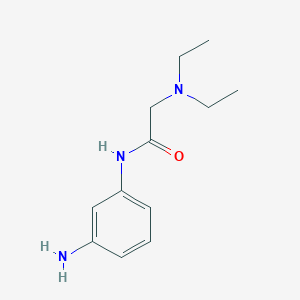
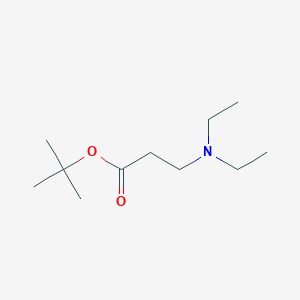
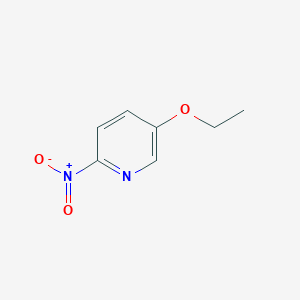



![2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B3289226.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B3289227.png)


